5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Overview
Description
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile typically involves the reaction of 5-chlorobenzonitrile with an oxazolidinone derivative. One common method includes the use of 5-chlorobenzonitrile and 2-oxo-1,3-oxazolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Rivaroxaban: Although primarily an anticoagulant, it shares structural similarities with oxazolidinones
Uniqueness
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its chloro group and oxazolidinone ring make it a valuable scaffold for developing new antibacterial agents with potentially improved efficacy and reduced resistance .
Properties
IUPAC Name |
5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-9(7(5-8)6-12)13-3-4-15-10(13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXUHREINCKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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